molecular formula C10H9ClN4O B13367965 1-(4-chlorophenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide

1-(4-chlorophenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13367965
M. Wt: 236.66 g/mol
InChI Key: GFSQCKAKIBWJRG-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a chlorophenyl group, a methyl group, and a triazole ring, making it a molecule of interest in various scientific fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with N-methyl-1H-1,2,4-triazole-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-chlorophenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticonvulsant and anti-inflammatory agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide: Lacks the N-methyl group.

    1-(4-bromophenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide: Contains a bromophenyl group instead of a chlorophenyl group.

    1-(4-chlorophenyl)-N-ethyl-1H-1,2,4-triazole-3-carboxamide: Contains an ethyl group instead of a methyl group

Uniqueness

1-(4-chlorophenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its lipophilicity, while the triazole ring contributes to its stability and reactivity. These features make it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C10H9ClN4O

Molecular Weight

236.66 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-methyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C10H9ClN4O/c1-12-10(16)9-13-6-15(14-9)8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,16)

InChI Key

GFSQCKAKIBWJRG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NN(C=N1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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